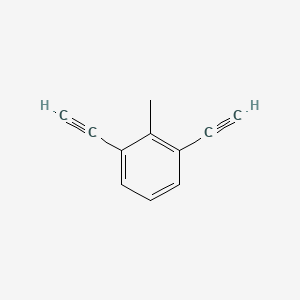
1,3-Diethynyl-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethynyl-2-methylbenzene is an organic compound with the molecular formula C10H6. It is a derivative of benzene, characterized by the presence of two ethynyl groups and one methyl group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Diethynyl-2-methylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with ethynyl groups using electrophilic reagents.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diethynyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form ethyl groups.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid are commonly used.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Diethynyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,3-Diethynyl-2-methylbenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The ethynyl groups can interact with enzymes and other proteins, affecting their activity and function.
Pathways Involved: The compound can participate in various biochemical pathways, including those involved in cellular signaling and metabolism.
Comparación Con Compuestos Similares
1,3-Diethynyl-2-methylbenzene can be compared with other similar compounds, such as:
1,3-Diethynylbenzene: Lacks the methyl group, resulting in different reactivity and applications.
1,3-Diethyl-2-methylbenzene: Contains ethyl groups instead of ethynyl groups, leading to different chemical properties and uses.
1,3-Dimethyl-2-ethynylbenzene:
Uniqueness: this compound is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
514790-50-2 |
|---|---|
Fórmula molecular |
C11H8 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1,3-diethynyl-2-methylbenzene |
InChI |
InChI=1S/C11H8/c1-4-10-7-6-8-11(5-2)9(10)3/h1-2,6-8H,3H3 |
Clave InChI |
XPWBJOAKJXVYGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




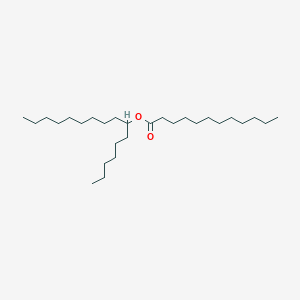
![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
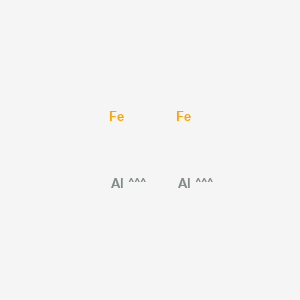
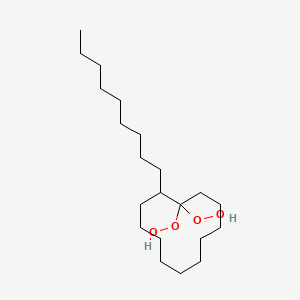

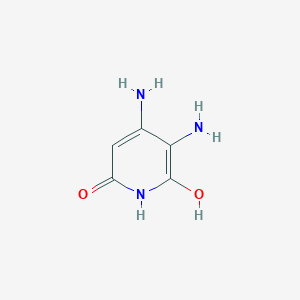
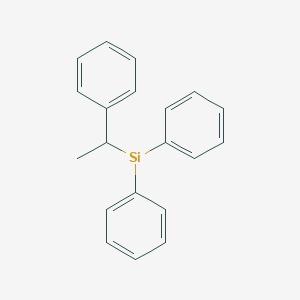

![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)

